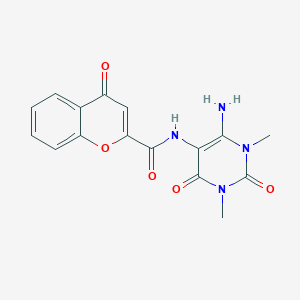
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-oxochromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound that belongs to the class of benzopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- can be achieved through multicomponent reactions (MCRs). One common method involves the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst such as amine-functionalized silica magnetic nanoparticles (ASMNPs). This reaction is typically carried out at room temperature under solvent-free conditions, resulting in high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. The process may also include steps for purification and isolation of the final product to ensure its quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms with different functional groups.
Applications De Recherche Scientifique
4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals.
Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Indole Derivatives: These compounds share similar biological activities and are used in various therapeutic applications.
Coumarin Derivatives: These compounds have similar chemical structures and are known for their diverse biological activities.
Uniqueness: 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in the field of organic chemistry.
Propriétés
Numéro CAS |
166115-67-9 |
|---|---|
Formule moléculaire |
C16H14N4O5 |
Poids moléculaire |
342.31 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H14N4O5/c1-19-13(17)12(15(23)20(2)16(19)24)18-14(22)11-7-9(21)8-5-3-4-6-10(8)25-11/h3-7H,17H2,1-2H3,(H,18,22) |
Clé InChI |
OBKHPMPCUWEYMO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)N |
Synonymes |
4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















